N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea
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Overview
Description
N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea, also known as EMBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. EMBI is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 308.38 g/mol.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inducing apoptosis. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science. Finally, the synthesis of this compound derivatives with improved solubility and bioactivity is an area of ongoing research.
Synthesis Methods
N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea can be synthesized by the reaction of 4-ethoxyaniline with 2-methoxybenzaldehyde in the presence of urea and a catalytic amount of acetic acid. The reaction is carried out under reflux in ethanol, and the resulting product is purified by recrystallization.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and ovarian cancer. This compound works by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-22-15-10-8-14(9-11-15)19-17(20)18-12-13-6-4-5-7-16(13)21-2/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYYBDLAZWLTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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